 
                            Phenylthiohydantoin-norleucine (PTH-norleucine) is a derivative of the non-proteinogenic amino acid norleucine. It is formed during protein sequencing using the Edman degradation method, where norleucine is used as an internal standard [, ]. PTH-norleucine serves as a reference point to monitor the performance of the sequencing instrument and analyze the yield and carryover of the sequencing reaction []. It helps differentiate between technical errors and genuine protein properties, such as a blocked N-terminus [].
The synthesis of Phenylthiohydantoin-norleucine involves several key steps, primarily focusing on the derivatization of norleucine to form the phenylthiohydantoin derivative. The general procedure can be summarized as follows:
The synthesis can be optimized by adjusting parameters such as reaction time, temperature, and solvent choice to improve yield and purity .
The molecular structure of Phenylthiohydantoin-norleucine features a hydantoin ring structure, which is characteristic of phenylthiohydantoins. The specific arrangement includes:
The melting point of this compound ranges from 134 °C to 138 °C, indicating its stability under moderate thermal conditions .
Phenylthiohydantoin-norleucine participates in several chemical reactions, primarily related to its role in peptide sequencing:
These reactions are critical in biochemistry for understanding protein structures and functions .
The mechanism of action for Phenylthiohydantoin-norleucine during Edman degradation involves:
This mechanism allows for precise sequencing of peptides by enabling stepwise identification .
Phenylthiohydantoin-norleucine exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications involving peptide analysis and synthesis .
Phenylthiohydantoin-norleucine has several important applications in scientific research:
These applications underscore its significance in both academic research and industrial biotechnology settings .
Phenylthiohydantoin-norleucine (PTH-norleucine) is synthesized through divergent pathways depending on the intended application scale and purity requirements. Solid-phase synthesis employs a resin-bound norleucine precursor, where sequential addition of phenylisothiocyanate (PITC) enables controlled derivatization. This method is ideal for micro-scale production (<100 mg) of high-purity PTH-norleucine for analytical standards, achieving >98% homogeneity by minimizing solution-phase impurities [1]. In contrast, solution-phase synthesis facilitates bulk production (gram-scale) through direct reaction of free norleucine with PITC in anhydrous solvents. While throughput is higher, this approach requires rigorous purification to remove hydrolyzed PITC byproducts [6] [9]. Hybrid strategies may utilize soluble polymer supports to balance scalability and purity.
Table 1: Comparative Synthesis Strategies for PTH-Norleucine
| Parameter | Solid-Phase | Solution-Phase | 
|---|---|---|
| Scale | <100 mg | Gram-scale | 
| Typical Purity | >98% (HPLC) | 90-95% (pre-purification) | 
| Key Advantage | Minimal byproducts | High throughput | 
| Purification Needs | Minimal | Multi-step crystallization | 
| Primary Application | Analytical standards | Bulk reagents | 
For solid-phase synthesis, norleucine α-amino group protection is critical. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides orthogonal protection that is stable under acidic conditions but rapidly cleaved by piperidine (20% v/v in DMF). This allows sequential:
Cyclization efficiency hinges on solvent polarity and coupling agents:
Table 2: Solvent Systems for PTH-Norleucine Synthesis
| Solvent | Cyclization Yield | Byproduct Formation | Suitability | 
|---|---|---|---|
| Anhydrous DMF | 92% | <5% | Optimal | 
| THF | 88% | 8% | Acceptable | 
| Acetonitrile | 75% | 15% | Marginal | 
| Aqueous DMF | 60% | 25% | Unsuitable | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1